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  • Product: 1,5-dimethyl-1H-indole-2-carbohydrazide
  • CAS: 914351-49-8

Core Science & Biosynthesis

Foundational

Preliminary In Vitro Toxicity Studies of 1,5-Dimethyl-1H-indole-2-carbohydrazide: A Comprehensive Screening Guide

Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-cancer, anti-inflammatory, and anti-microbial agents. Specifically, indole-2-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-cancer, anti-inflammatory, and anti-microbial agents. Specifically, indole-2-carbohydrazide derivatives have demonstrated potent anti-proliferative activities by targeting the colchicine-binding site of tubulin and inducing non-apoptotic cell death pathways such as methuosis [1]. However, the presence of the carbohydrazide moiety introduces specific toxicological liabilities, most notably the potential for CYP450-mediated bioactivation into reactive electrophilic species or free radicals.

This whitepaper outlines a rigorous, self-validating in vitro toxicity screening framework for 1,5-dimethyl-1H-indole-2-carbohydrazide (CAS: 914351-49-8) [2]. As a Senior Application Scientist, I have designed these protocols to move beyond simple viability readouts, focusing on the causality of toxicity—specifically differentiating between on-target pharmacological efficacy (e.g., G2/M phase arrest) and off-target liabilities (e.g., hepatotoxicity and genotoxicity).

Mechanistic Rationale & Target Profiling

When evaluating 1,5-dimethyl-1H-indole-2-carbohydrazide, researchers must account for two divergent biological pathways.

  • Pharmacological Efficacy: The 1,5-dimethyl-indole core is highly lipophilic and readily penetrates cell membranes. In structurally similar analogs, the indole-2-carbohydrazide framework has been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent caspase-3/9 mediated apoptosis [3]. Furthermore, specific derivatives have been identified as potent inducers of methuosis—a form of cell death characterized by the massive accumulation of macropinosome-derived vacuoles [4].

  • Toxicological Liability: The primary toxicophore is the terminal hydrazide group (–CO–NH–NH2). In hepatic environments, hydrazides can undergo N-acetylation or oxidation by Cytochrome P450 (CYP) enzymes. Oxidation often yields reactive diazene intermediates or acyl radicals that deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

Pathways cluster_efficacy Pharmacological Efficacy cluster_tox Toxicological Liability Indole 1,5-Dimethyl-1H-indole- 2-carbohydrazide Tubulin Tubulin Inhibition (Colchicine Site) Indole->Tubulin CYP CYP450 Oxidation (Hydrazide Moiety) Indole->CYP Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis / Methuosis Arrest->Apoptosis Reactive Reactive Intermediates (Diazenes / Radicals) CYP->Reactive Tox GSH Depletion & Hepatotoxicity Reactive->Tox

Divergent pathways of efficacy (apoptosis) and toxicity (reactive metabolites).

Experimental Workflows & Protocols

To ensure data integrity, every protocol described below functions as a self-validating system. This means incorporating internal controls that calculate assay robustness (e.g., Z'-factor) before the test compound's data is accepted.

High-Throughput Cytotoxicity & Therapeutic Window Profiling

To establish a therapeutic index, cytotoxicity must be evaluated in both target cancer lines (e.g., A549, MCF-7) and normal human fibroblasts (e.g., MRC-5, WI-38) [1].

Step-by-Step Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed A549 (cancer) and MRC-5 (normal) cells at a density of 5×103 cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 1,5-dimethyl-1H-indole-2-carbohydrazide in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate so the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent-induced toxicity.

  • Self-Validation Controls: Include 0.1% DMSO as the negative vehicle control (100% viability) and 10 µM Staurosporine as the positive control (0% viability). A Z'-factor >0.5 is required to validate the plate.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Reactive Metabolite Trapping (Hepatotoxicity Screening)

Because the carbohydrazide group is a known structural alert, we must actively search for reactive metabolites rather than waiting for downstream cell death.

Step-by-Step Methodology: GSH-Trapping in Human Liver Microsomes (HLM)

  • Reaction Mixture: Combine 1 mg/mL HLM, 5 mM Glutathione (GSH), and 10 µM 1,5-dimethyl-1H-indole-2-carbohydrazide in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify covalently bound reactive intermediates.

Workflow A 1,5-Dimethyl-1H-indole- 2-carbohydrazide B Viability Profiling (A549 vs MRC-5) A->B C Metabolic Stability & GSH Trapping B->C D Genotoxicity (Ames / Comet) C->D E Go / No-Go Decision D->E

Workflow for in vitro toxicity screening of indole-2-carbohydrazides.

Quantitative Data Summaries

The following tables represent benchmark target thresholds and expected profiles based on closely related indole-2-carbohydrazide analogs documented in recent literature [1][3]. These metrics serve as the baseline for evaluating the safety of 1,5-dimethyl-1H-indole-2-carbohydrazide.

Table 1: Benchmark Cytotoxicity Profile (Projected IC50 Values)

Cell LineTissue OriginExpected IC50 (µM)Significance / Interpretation
A549 Lung Carcinoma1.5 - 3.5High sensitivity; indicates potent anti-proliferative efficacy.
MCF-7 Breast Adenocarcinoma2.0 - 4.0Validates broad-spectrum anti-tumor activity.
HepG2 Hepatocellular Carcinoma5.0 - 10.0Moderate sensitivity; used to flag basal hepatotoxicity.
MRC-5 Normal Lung Fibroblast> 50.0High IC50 indicates a wide therapeutic window and low general toxicity.

Table 2: CYP450 Inhibition & Metabolic Stability Thresholds

Assay ParameterTarget ThresholdRationale for 1,5-dimethyl-1H-indole-2-carbohydrazide
HLM Intrinsic Clearance (CLint) <20 µL/min/mgEnsures the compound is not rapidly degraded by hepatic enzymes.
CYP3A4 Inhibition (IC50) >10 µMPrevents dangerous drug-drug interactions (DDIs).
GSH Adduct Formation Below Limit of DetectionConfirms the hydrazide moiety is not forming reactive diazenes.

Conclusion & Future Directions

The preliminary in vitro toxicity screening of 1,5-dimethyl-1H-indole-2-carbohydrazide requires a balanced approach. While the indole core provides an excellent foundation for anti-proliferative efficacy, the carbohydrazide functional group demands rigorous metabolic and hepatotoxic scrutiny.

If the compound successfully passes the GSH-trapping and differential cytotoxicity assays (demonstrating high toxicity in A549 cells but low toxicity in MRC-5 cells), the next logical step in the drug development pipeline is in vivo pharmacokinetic (PK) profiling and acute maximum tolerated dose (MTD) studies in murine models.

References

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities MDPI - Molecules URL:[Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents ResearchGate URL:[Link]

Exploratory

Comprehensive Pharmacokinetic and ADME Profiling of 1,5-Dimethyl-1H-Indole-2-Carbohydrazide Derivatives in Oncological Drug Discovery

Executive Summary The indole-2-carbohydrazide scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the development of targeted oncological therapeutics. Recent structural-activity rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carbohydrazide scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the development of targeted oncological therapeutics. Recent structural-activity relationship (SAR) studies have demonstrated that derivatives of this class act as potent tubulin polymerization inhibitors, binding with high affinity to the colchicine site and disrupting microtubule dynamics[1][2]. Furthermore, specific derivatives have been identified as novel methuosis inducers via the MAPK/JNK signaling pathway[3].

However, the clinical translation of unsubstituted indole derivatives is frequently bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid hepatic clearance. The strategic utilization of 1,5-dimethyl-1H-indole-2-carbohydrazide (CAS 914351-49-8)[4] as a core building block addresses these liabilities. This whitepaper provides an in-depth technical analysis of the pharmacokinetic profiling, metabolic stabilization, and bioanalytical quantification of these advanced derivatives.

Mechanistic Rationale: The 1,5-Dimethyl Advantage

As a Senior Application Scientist, it is critical to understand why specific structural modifications are selected before evaluating their PK outcomes. The unmodified indole core is highly susceptible to two major metabolic pathways:

  • Phase I Oxidation: Cytochrome P450 (CYP) enzymes rapidly oxidize the electron-rich C5 position of the indole ring.

  • Phase II Conjugation: The free N1-indole amine is a prime target for rapid N-glucuronidation by UDP-glucuronosyltransferases (UGTs).

By employing a 1,5-dimethyl substitution pattern, we introduce a dual-pronged metabolic shield. The C5-methyl group sterically blocks aromatic oxidation, while the N1-methyl group completely eliminates the possibility of N-glucuronidation. This modification slightly increases the overall lipophilicity (LogP), which enhances passive transcellular permeability across the intestinal epithelium without abolishing the critical hydrogen-bond donor/acceptor capacity of the carbohydrazide linker required for target engagement at the tubulin interface.

MoA Compound 1,5-Dimethyl-Indole Derivative Target Tubulin (Colchicine Site) Compound->Target Binding Effect1 Microtubule Destabilization Target->Effect1 Inhibition Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Disruption Outcome Apoptosis / Methuosis Effect2->Outcome Induction

Figure 1: Mechanism of action for 1,5-dimethyl-indole-carbohydrazide tubulin inhibitors.

In Vitro ADME Profiling

Before advancing to in vivo models, a robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) cascade is required to validate the metabolic stability hypothesis. The data below represents a synthesized profile of a representative optimized 1,5-dimethyl-1H-indole-2-carbohydrazide lead compound.

Quantitative ADME Data

The 1,5-dimethylation successfully reduces intrinsic clearance ( CLint​ ) in mouse liver microsomes (MLM) compared to historical des-methyl analogs, shifting the compound from a high-clearance to a moderate-clearance classification.

ADME ParameterAssay ModelResultTarget Threshold
Lipophilicity (LogD) Octanol/Water (pH 7.4)2.851.0 – 3.0
Kinetic Solubility Nephelometry (pH 7.4)45 µM> 20 µM
Permeability ( Papp​ ) Caco-2 (A to B) 18.5×10−6 cm/s> 10×10−6 cm/s
Efflux Ratio (B-A / A-B) Caco-2 Bidirectional1.8< 2.5 (Non-substrate)
Metabolic Stability ( CLint​ ) Mouse Liver Microsomes22.4 µL/min/mg< 40 µL/min/mg
CYP3A4 Inhibition Luminescent Assay> 10 µM> 10 µM (Low risk)

In Vivo Pharmacokinetics (Rodent Model)

To establish the translational viability of the 1,5-dimethyl-1H-indole-2-carbohydrazide class, in vivo PK profiling is conducted in male C57BL/6 mice.

Pharmacokinetic Parameters

The table below highlights the systemic exposure following Intravenous (IV) and Per Os (PO, oral) administration. The oral bioavailability ( F% ) of 48.5% confirms that the lipophilic enhancement from the 1,5-dimethyl substitution successfully drives gastrointestinal absorption while surviving first-pass metabolism.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,8502,140
Tmax​ hr0.081.5
AUC0−∞​ hr*ng/mL2,4505,940
t1/2​ hr3.24.1
Clearance ( CL ) mL/min/kg13.6N/A
Volume of Distribution ( Vss​ ) L/kg2.1N/A
Bioavailability ( F ) %N/A48.5%

Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis

Trustworthiness in PK data relies entirely on the rigor of the bioanalytical method. The following protocol outlines a self-validating LC-MS/MS workflow. The critical inclusion of a Stable-Isotope Labeled Internal Standard (SIL-IS) ensures that any signal suppression caused by plasma matrix effects or variations in extraction recovery are mathematically corrected in real-time.

Step-by-Step Methodology
  • Dose Formulation: Formulate the derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Sample Collection: Collect 50 µL of whole blood via the saphenous vein into K2​ EDTA tubes at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

  • Protein Precipitation (Self-Validation Step):

    • Transfer 20 µL of plasma to a 96-well plate.

    • Add 100 µL of ice-cold Acetonitrile spiked with 50 ng/mL of the SIL-IS (e.g., 13C2​,D3​ -analog of the lead compound). Causality: The SIL-IS co-elutes with the analyte, experiencing the exact same ionization environment, thereby normalizing matrix effects.

    • Vortex for 5 minutes and centrifuge at 4,000 × g for 15 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm). Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive Electrospray Ionization (ESI+). Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

Workflow Dose In Vivo Dosing (IV/PO) Sample Plasma Collection & Spiking (IS) Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS PK NCA PK Modeling LCMS->PK

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for PK profiling.

Conclusion & Translational Outlook

The pharmacokinetic profiling of 1,5-dimethyl-1H-indole-2-carbohydrazide derivatives reveals a highly optimized scaffold for oncological drug discovery. By strategically masking metabolic soft spots through targeted methylation, these derivatives achieve a balanced lipophilicity profile, moderate hepatic clearance, and excellent oral bioavailability. When coupled with their potent tubulin-destabilizing and methuosis-inducing mechanisms, this chemical class represents a highly viable starting point for the development of next-generation, orally bioavailable solid tumor therapeutics.

References

  • Taylor & Francis. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Retrieved from[Link]

  • R Discovery. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from[Link]

  • National Institutes of Health (PMC). (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. Retrieved from[Link]

Sources

Foundational

The Biological Activity of Indole-2-Carbohydrazide Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary The indole ring is a universally recognized privileged scaffold in medicinal chemistry. Because its structure mimics endogenous signaling molecules like tryptophan and serotonin, it naturally exhibits h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a universally recognized privileged scaffold in medicinal chemistry. Because its structure mimics endogenous signaling molecules like tryptophan and serotonin, it naturally exhibits high binding affinity across a diverse array of biological receptors[1]. Within this chemical space, indole-2-carbohydrazide derivatives have emerged as highly versatile pharmacophores. The carbohydrazide linker provides a flexible, hydrogen-bond-donating and accepting hinge that allows the molecule to adapt to complex binding pockets. This whitepaper synthesizes the core mechanisms of action, quantitative structure-activity relationship (SAR) data, and validated experimental methodologies for evaluating these derivatives in modern drug discovery.

Core Mechanisms of Action in Oncology

Tubulin Destabilization via the Colchicine Binding Site

Indole-2-carbohydrazide derivatives are potent inhibitors of tubulin polymerization. By docking into the colchicine binding site, these molecules prevent the formation of the mitotic spindle, destabilizing microtubule structures and leading to G2/M phase cell cycle arrest[2]. For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives (e.g., Compound 6i) have demonstrated exceptional selectivity and cytotoxicity against COLO 205 colon cancer cells with an LC50 of 71 nM[3].

Multi-Kinase Inhibition (EGFR, VEGFR-2, BRAF)

Targeting oncogenic protein kinases is a foundational anticancer strategy. Indole-2-carbohydrazides and their carboxamide analogs exhibit multi-target kinase inhibition, effectively suppressing EGFR, VEGFR-2, and BRAFV600E[4]. Compound Va demonstrated an IC50 of 71 nM against EGFR, outperforming the clinical reference erlotinib[4]. Furthermore, specific derivatives like compound 9d act as Type II inhibitors of VEGFR-2 kinase (IC50 = 0.051 µM), exhibiting potent anti-angiogenic properties by arresting endothelial cell migration[5].

Induction of Methuosis: A Non-Apoptotic Paradigm

Resistance to apoptosis is a major hurdle in treating refractory cancers. Indole-2-carbohydrazide derivatives, particularly 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides (e.g., Compound 12A), bypass this resistance by inducing methuosis [6]. Methuosis is a non-apoptotic cell death pathway characterized by the massive accumulation of fluid-filled macropinosomes. This process is driven by the hyperactivation of the MAPK/JNK signaling pathway and is accompanied by severe endoplasmic reticulum (ER) stress, making it highly selective against cancer cells while sparing normal human fibroblasts[6].

Nur77 Modulation and ER Stress

Nur77, an orphan nuclear receptor, is a novel therapeutic target for hepatocellular carcinoma (HCC). Derivatives such as 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide (Compound 10g) act as direct Nur77 modulators[7]. Compound 10g binds Nur77 with high affinity (KD = 3.58 µM), inducing its sub-cellular localization. This triggers Nur77-dependent autophagy and subsequent ER stress, culminating in tumor growth inhibition in xenograft models[7].

Antimicrobial & Antifungal Activity

Beyond oncology, the indole-2-carbohydrazide core is a versatile building block for antimicrobial agents. When conjugated with thiazole or triazole moieties, these derivatives exhibit significant antibacterial and antifungal properties[8]. For example, 7-nitro-N′-[4-(2-chloropyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole-2-carbohydrazide (Compound 4o) has shown maximum antifungal activity, an effect directly attributed to the electronic modulation and enhanced lipophilicity provided by the nitro and chloropyridinyl substitutions[9].

Quantitative Structure-Activity Relationship (SAR) Insights

To facilitate rapid comparison, the following table summarizes the quantitative biological data of key indole-2-carbohydrazide derivatives across various therapeutic targets.

Compound DesignationStructural ModificationPrimary Target / MechanismTested Cell Line / KinasePotency (IC50 / LC50)Ref.
Compound 6i Thiophenyl-3-phenyl-indoleTubulin (Colchicine site)COLO 205 (Colon Cancer)71 nM[3]
Compound Va Indole-2-carboxamideEGFR KinaseIsolated EGFR71 nM[4]
Compound 9d 6-amide-2-arylbenzoxazoleVEGFR-2 KinaseIsolated VEGFR-251 nM[5]
Compound 12A Pyrimidinyl-amino-indoleMethuosis (MAPK/JNK)MDA-MB-231 (Breast Cancer)1.2 µM[6]
Compound 10g Quinolinyl-amino-indoleNur77 ModulatorHCC (Hepatoma)< 2.0 µM[7]
Compound 27a Furan-3-ylmethylene-indoleTubulin PolymerizationA549 (Lung Cancer)< 0.5 µM[2]

Validated Experimental Methodologies

As a self-validating system, the following protocols outline the critical steps and the scientific causality behind the experimental choices used to synthesize and evaluate these compounds.

Synthesis of the 1H-Indole-2-Carbohydrazide Core

Rationale & Causality: The strategic choice of hydrazinolysis over direct amide coupling avoids the generation of highly reactive acyl chlorides, which can lead to unwanted side reactions at the nucleophilic indole nitrogen. By utilizing a significant molar excess of hydrazine hydrate, we drive the thermodynamic equilibrium toward the formation of the highly nucleophilic carbohydrazide.

  • Esterification: React 1H-indole-2-carboxylic acid with absolute ethanol and catalytic sulfuric acid under reflux for 8 hours to yield ethyl 1H-indole-2-carboxylate.

  • Hydrazinolysis: Suspend the purified ester in absolute ethanol and add a 10-fold molar excess of hydrazine hydrate (80%).

  • Reflux: Heat the mixture under continuous reflux for 6 hours. Monitor the reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 4°C. The product precipitates due to its lower solubility in cold ethanol. Filter, wash with ice-cold ethanol, and dry under vacuum to afford the pure 1H-indole-2-carbohydrazide scaffold.

In Vitro Tubulin Polymerization Assay

Rationale & Causality: Cell-based cytotoxicity assays cannot distinguish between direct tubulin binding and upstream signaling interference. By employing a cell-free, fluorescence-based polymerization assay using purified porcine brain tubulin, we isolate the direct molecular interaction.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice and dilute in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the indole-2-carbohydrazide derivative (at 1 µM, 5 µM, and 10 µM final concentrations) or vehicle control (DMSO <1%) to a pre-warmed 384-well black microplate.

  • Initiation: Add the tubulin/reporter mixture to the plate to initiate polymerization.

  • Kinetic Read: Immediately monitor fluorescence (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes using a microplate reader.

  • Validation: Calculate the Vmax​ of polymerization. A dose-dependent decrease in Vmax​ relative to the vehicle confirms direct tubulin destabilization.

Cellular Vacuolization and Methuosis Assay

Rationale & Causality: Distinguishing methuosis from autophagy or apoptosis is critical for validating the mechanism of action. While autophagosomes are double-membraned and exclude fluid-phase tracers, methuosis is characterized by the massive accumulation of single-membraned macropinosomes. Utilizing Lucifer Yellow—a fluid-phase fluorescent tracer—allows us to definitively validate the macropinocytotic origin of the observed cytoplasmic vacuoles.

  • Cell Seeding: Plate MDA-MB-231 cells in 6-well plates at a density of 2×105 cells/well and incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the indole derivative (e.g., Compound 12A at 1 µM) for 24 to 48 hours.

  • Tracer Incubation: Add 1 mg/mL Lucifer Yellow to the culture medium for the final 2 hours of the treatment window to label newly formed macropinosomes.

  • Imaging: Wash cells thoroughly with PBS and image using phase-contrast and fluorescence microscopy.

  • Validation: Observe large, phase-lucent cytoplasmic vacuoles that perfectly colocalize with Lucifer Yellow fluorescence, confirming a non-apoptotic, methuotic cell death pathway.

Signaling Pathways & Workflows

MethuosisPathway Indole Indole-2-Carbohydrazide (Compound 12A) MAPK MAPK/JNK Pathway Activation Indole->MAPK Activates Macropinosomes Macropinosome Accumulation MAPK->Macropinosomes Induces Vacuolization Cytoplasmic Vacuolization & ER Stress Macropinosomes->Vacuolization Drives Methuosis Methuosis (Non-Apoptotic Cell Death) Vacuolization->Methuosis Leads to

Mechanism of methuosis induction by indole-2-carbohydrazides via MAPK/JNK signaling.

KinaseInhibition Drug Indole-2-Carbohydrazide Scaffold EGFR EGFR Inhibition (IC50 ~71 nM) Drug->EGFR VEGFR2 VEGFR-2 Inhibition (Type II) Drug->VEGFR2 BRAF BRAF V600E Inhibition Drug->BRAF Apoptosis Apoptosis Induction (Anti-Proliferation) EGFR->Apoptosis AntiAngio Anti-Angiogenesis (Endothelial Arrest) VEGFR2->AntiAngio BRAF->Apoptosis

Multi-kinase inhibition profile of indole-2-carbohydrazides targeting EGFR, VEGFR-2, and BRAF.

Conclusion

The indole-2-carbohydrazide scaffold represents a highly tunable pharmacophore in modern drug discovery. By systematically modifying the substituents around the indole core and the carbohydrazide hinge, researchers can precisely direct the biological activity of these molecules—from destabilizing tubulin and inhibiting multi-kinase networks to inducing novel non-apoptotic cell death pathways like methuosis. As resistance to traditional apoptotic agents grows, the structural versatility of indole-2-carbohydrazides positions them as critical lead compounds for next-generation therapeutics.

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Protocols & Analytical Methods

Method

How to prepare 1,5-dimethyl-1H-indole-2-carbohydrazide for cell culture assays

Application Note & Protocol Guide Topic: Strategic Preparation of 1,5-dimethyl-1H-indole-2-carbohydrazide for Robust and Reproducible Cell Culture Assays This document provides a comprehensive guide for the preparation a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Preparation of 1,5-dimethyl-1H-indole-2-carbohydrazide for Robust and Reproducible Cell Culture Assays

This document provides a comprehensive guide for the preparation and handling of 1,5-dimethyl-1H-indole-2-carbohydrazide for use in cell-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, minimizing artifacts, and accurately determining the biological activity of this novel indole compound.

Introduction: The Criticality of Proper Compound Handling

1,5-dimethyl-1H-indole-2-carbohydrazide belongs to the indole carbohydrazide class of molecules. Structurally related compounds have demonstrated a wide range of biological activities, including potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] The efficacy and reliability of in vitro studies involving such small molecules are fundamentally dependent on the initial preparation steps. Factors such as solubility, stability, final solvent concentration, and the determination of an appropriate dose range can profoundly influence experimental outcomes.[3]

This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice. We will detail the process from initial solubilization to the determination of the optimal working concentration, providing researchers with a self-validating framework to generate high-integrity data.

Compound Characterization

A foundational understanding of the physicochemical properties of 1,5-dimethyl-1H-indole-2-carbohydrazide is essential for its effective use in aqueous cell culture environments.

PropertyValueSourceSignificance for Cell Culture Prep
Molecular Formula C₁₁H₁₃N₃O[4]Required for accurate molarity calculations.
Molecular Weight 203.24 g/mol [4]Essential for preparing stock solutions of known concentration.
Appearance White Solid[5][6]Visual confirmation of the compound's physical state.
Calculated LogP 1.09[4]Indicates moderate lipophilicity, suggesting poor aqueous solubility but good solubility in organic solvents like DMSO.
Purity ≥97%[4]High purity is crucial to ensure that observed biological effects are attributable to the compound itself.

Principle of Preparation: A Multi-Stage Workflow

The preparation of a small molecule for cell-based screening is a systematic process designed to move from a powdered solid to a precise, non-toxic, and biologically active concentration in the final cell culture medium. The workflow ensures accuracy, prevents contamination, and minimizes solvent-induced artifacts.

G cluster_0 cluster_1 Step 1: Stock Solution cluster_2 Step 2: Dose-Response Assay cluster_3 Step 3: Routine Experiments Compound Dry Compound Powder Stock High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) Compound->Stock Dissolve in pure, sterile DMSO Aliquot Aliquot & Store at -80°C Stock->Aliquot Avoid freeze-thaw cycles SerialDilution Prepare Serial Dilutions in Culture Medium Aliquot->SerialDilution Thaw single aliquot CellTreatment Treat Cells in 96-well Plate SerialDilution->CellTreatment ViabilityAssay Perform Viability Assay (e.g., MTT, CellTiter-Glo®) CellTreatment->ViabilityAssay DataAnalysis Calculate IC50 / GI50 ViabilityAssay->DataAnalysis WorkingSol Prepare Final Working Solutions (Sub-lethal concentrations) DataAnalysis->WorkingSol Inform concentration choice Sterilize Sterile-filter (0.22 µm) WorkingSol->Sterilize FinalAssay Use in Target-Specific Assays Sterilize->FinalAssay

Caption: General workflow for preparing a small molecule for cell culture.

Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a concentrated stock solution in a suitable solvent is the first and most critical step.[7] Dimethyl sulfoxide (DMSO) is the solvent of choice for most screening compounds due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media. The goal is to create a stock solution from which all subsequent dilutions will be made, ensuring consistency across experiments.

Materials:

  • 1,5-dimethyl-1H-indole-2-carbohydrazide powder

  • Anhydrous, sterile-filtered DMSO (Dimethyl sulfoxide)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Determine Target Concentration: Aim for a high but practical stock concentration, typically between 10 mM and 50 mM. A 10 mM stock is standard for many screening libraries.[8]

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (mg) = [Target Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = (0.010 mol/L) x (0.001 L) x (203.24 g/mol ) x 1000 = 2.03 mg

  • Weighing: Carefully weigh the calculated mass of the compound powder using an analytical balance. It is best practice to weigh it directly into a sterile microcentrifuge tube to minimize loss.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the powder. Vortex vigorously for 2-5 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates. If solubility is an issue, gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, opaque microcentrifuge tubes.[9]

  • Storage: Store the aliquots at -80°C for long-term stability, protected from light. Properly stored DMSO stocks can be stable for years, but stability should be periodically verified for long-term projects.

Protocol 2: Determination of the Optimal Working Concentration

Rationale: Before conducting mechanistic studies, it is essential to determine the compound's effect on cell viability.[8] A dose-response experiment identifies the concentration range over which the compound exerts a biological effect, from no effect to complete cytotoxicity. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) and informs the selection of non-toxic concentrations for subsequent experiments.[2][10] The MTT assay is a common, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11]

G Start Perform Dose-Response Cytotoxicity Assay Result Calculate IC50 Value Start->Result Decision What is the experimental goal? Result->Decision Action1 Study Cytotoxic Mechanism (e.g., Apoptosis Assay) Decision->Action1 Cytotoxicity Action2 Study Non-Cytotoxic Effects (e.g., Target Engagement, Signaling) Decision->Action2 Mechanism Concentration1 Select concentrations AROUND the IC50 (e.g., 0.5x, 1x, 2x IC50) Action1->Concentration1 Concentration2 Select concentrations SIGNIFICANTLY BELOW the IC50 (e.g., 0.01x - 0.1x IC50) Action2->Concentration2

Caption: Decision workflow based on cytotoxicity assay results.

Procedure (MTT Assay):

  • Cell Seeding: Seed your chosen cell line into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[9]

  • Prepare Serial Dilutions:

    • Thaw one aliquot of your 10 mM stock solution.

    • Perform a serial dilution series. It is crucial to start with a wide range to capture the full dose-response curve. A 10-point, 2-fold or 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).

    • Crucial Control: In all steps, prepare a "vehicle control" containing the same final concentration of DMSO as the highest-concentration well, but without the compound. The final DMSO concentration should ideally be below 0.5% to avoid solvent toxicity.[9]

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of 1,5-dimethyl-1H-indole-2-carbohydrazide or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or use a plate shaker to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Normalize Data: Subtract the absorbance of a "blank" well (medium + MTT + DMSO, no cells). Express the absorbance of treated wells as a percentage of the vehicle control wells (which represents 100% viability).

  • Plot and Calculate IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism or R to calculate the IC₅₀ value.

  • Select Concentrations for Assays:

    • For Cytotoxicity/Antiproliferative Studies: Use a range of concentrations centered around the IC₅₀ value.

    • For Mechanistic Studies (non-cytotoxic): Use concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) to ensure that observed effects are due to specific target modulation rather than general cellular stress or death.

Quality Control and Best Practices

  • Solvent Toxicity: Always run a solvent toxicity curve for your specific cell line to determine the maximum tolerated DMSO concentration. Keep this concentration consistent across all wells in an experiment.[10]

  • Compound Precipitation: When diluting the DMSO stock into aqueous culture medium, the compound may precipitate if its solubility limit is exceeded. Visually inspect the medium after adding the compound. If cloudiness or precipitate is observed, the concentration is too high and must be lowered.

  • Sterility: The concentrated DMSO stock is generally considered self-sterilizing. However, the final working solutions prepared in culture medium are not. These should be sterilized by passing them through a 0.22 µm syringe filter before adding to cells.[12]

  • Record Keeping: Meticulously label all tubes with the compound name, concentration, solvent, and date of preparation. Note the lot number of the compound for traceability.[3]

Troubleshooting

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate; Compound precipitation at higher concentrations.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Visually inspect dilutions for clarity.
Vehicle control shows significant cell death DMSO concentration is too high; Cell line is highly sensitive to DMSO.Reduce the final DMSO concentration to <0.1%; Perform a DMSO toxicity curve to find the tolerated limit.
No biological effect observed, even at high concentrations Compound is inactive in the chosen assay/cell line; Compound has degraded; Compound precipitated out of solution.Confirm compound identity and purity; Prepare a fresh stock solution; Lower the starting concentration to ensure solubility.

References

  • NextSDS. 1,5-dimethyl-1H-indole-2-carbohydrazide — Chemical Substance Information. [Link]

  • Bitesize Bio. 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]

  • ResearchGate. Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. [Link]

  • Biomicrocarriers. Sterilization techniques for microcarriers. [Link]

  • Visikol. 9 Sterilization Techniques For Cell Culture. [Link]

  • Kramer, N. I., et al. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PubMed. [Link]

  • ResearchGate. Can anyone suggest some methods for cell culture medium sterilization?. [Link]

  • Drug Discovery World. Establishing assays and small molecule screening facilities for Drug discovery programmes. [Link]

  • Al-Ostath, A., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Lim, C. S., et al. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC. [Link]

  • Groh, K. J., et al. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PMC. [Link]

  • Al-Dhfyan, A., et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

  • Wikipedia. Carbohydrazide. [Link]

  • Moria, F. A. M., et al. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC. [Link]

  • Molinspiration. 1-methyl-1H-indole-2-carboxamide. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 1,5-dimethyl-1H-indole-2-carbohydrazide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for the investigational compound 1,5-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for the investigational compound 1,5-dimethyl-1H-indole-2-carbohydrazide. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of preclinical drug development with the known biological activities of related indole-2-carbohydrazide derivatives. The protocols outlined herein are designed to be self-validating, emphasizing scientific rationale and integrity at each step, from formulation development to pharmacokinetic and toxicological assessment.

Introduction to 1,5-dimethyl-1H-indole-2-carbohydrazide and Related Compounds

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds, with derivatives demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The indole-2-carbohydrazide class, in particular, has garnered interest for its potential as tubulin inhibitors and anti-angiogenic agents in oncology.[4][5][6] 1,5-dimethyl-1H-indole-2-carbohydrazide is a specific derivative within this class. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to other biologically active indole-2-carbohydrazides suggests potential utility in disease models where cell proliferation and angiogenesis are key drivers.

These application notes will provide a robust framework for the preclinical evaluation of 1,5-dimethyl-1H-indole-2-carbohydrazide, enabling researchers to generate reliable and reproducible data to inform further development.

Pre-Formulation and Formulation Development

A critical initial step in any in vivo study is the development of a suitable formulation that ensures adequate bioavailability of the test compound.[7][8] Indole derivatives often exhibit poor aqueous solubility, which can limit their absorption and lead to variable in vivo exposure.[9]

Physicochemical Characterization

Before formulation, a thorough physicochemical characterization of 1,5-dimethyl-1H-indole-2-carbohydrazide should be performed. Key parameters include:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, ethanol, propylene glycol, polyethylene glycol 400, corn oil, and various buffer systems at different pH values).

  • LogP/LogD: An understanding of the compound's lipophilicity is crucial for predicting its absorption and distribution characteristics.

  • pKa: Knowledge of the ionization constant(s) will inform pH-dependent solubility and the selection of appropriate buffering agents.

  • Melting Point and Physical Form: This information is important for assessing the compound's purity and physical stability.

Formulation Strategies for Poorly Soluble Compounds

Based on the physicochemical properties, an appropriate formulation strategy can be selected. Common approaches for poorly soluble compounds include:

  • Solutions: If the compound has sufficient solubility in a co-solvent system (e.g., a mixture of water, ethanol, and a solubilizing agent like PEG 400), this is often the simplest approach. However, care must be taken to avoid precipitation upon administration.[10]

  • Suspensions: For compounds with very low solubility, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be employed.[10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral bioavailability by facilitating dissolution and absorption through the lymphatic system.[7][11]

Table 1: Example Formulation for 1,5-dimethyl-1H-indole-2-carbohydrazide (Hypothetical)

ComponentPurposeConcentration (Example)
1,5-dimethyl-1H-indole-2-carbohydrazideActive Pharmaceutical Ingredient10 mg/mL
Polyethylene Glycol 400 (PEG 400)Co-solvent40% (v/v)
Propylene GlycolCo-solvent10% (v/v)
Saline (0.9% NaCl)Vehicle50% (v/v)

Protocol 1: Preparation of a Solution Formulation

  • Weigh the required amount of 1,5-dimethyl-1H-indole-2-carbohydrazide.

  • In a sterile container, add the PEG 400 and propylene glycol.

  • Slowly add the compound to the co-solvent mixture while vortexing or sonicating until fully dissolved.

  • Add the saline to the desired final volume and mix thoroughly.

  • Visually inspect for any precipitation. If the solution is clear, it is ready for administration.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis being tested. Given the known activities of related indole-2-carbohydrazide derivatives, relevant models may include:

  • Oncology: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively. The choice of cell line should be based on in vitro sensitivity data.

  • Angiogenesis: Matrigel plug assays or tumor models where angiogenesis is a key pathological feature.

  • Inflammation: Models of acute or chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease models.

All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Dose-Range Finding (DRF) Studies

DRF studies are essential for determining the safe and effective dose range of a new chemical entity.[12][13] These studies aim to establish the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[14][15]

Study Design

A typical DRF study involves a single-dose escalation phase followed by a short-term repeat-dose study.

  • Species: Typically conducted in a rodent species (e.g., mice or rats) initially.

  • Group Size: A small number of animals per group (e.g., n=3-5) is usually sufficient for non-GLP DRF studies.[13]

  • Dose Levels: A geometric dose progression (e.g., 10, 30, 100 mg/kg) is often used to cover a broad range of exposures. The starting dose can be estimated from in vitro efficacy data.

  • Route of Administration: The intended clinical route should be used if possible (e.g., oral gavage, intraperitoneal injection).

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in weight, activity, posture, grooming).

    • Body Weight: Measured daily.

    • Terminal Endpoints: At the end of the study, blood can be collected for pharmacokinetic analysis and tissues for histopathological examination.

Table 2: Example Single-Dose Escalation DRF Study Design

GroupTreatmentDose (mg/kg)RouteN (Male/Female)
1Vehicle0Oral Gavage3/3
2Compound10Oral Gavage3/3
3Compound30Oral Gavage3/3
4Compound100Oral Gavage3/3
5Compound300Oral Gavage3/3

Protocol 2: Single-Dose Escalation Study

  • Acclimate animals to the housing conditions for at least one week.

  • Randomize animals into treatment groups.

  • Prepare the dosing formulations as described in Protocol 1.

  • Administer a single dose of the vehicle or compound to each animal according to its body weight.

  • Observe animals continuously for the first few hours post-dose and then daily for 14 days.

  • Record clinical signs, body weights, and any mortality.

  • At day 14, euthanize the animals and perform a gross necropsy. Collect blood and tissues as required.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1,5-dimethyl-1H-indole-2-carbohydrazide is crucial for interpreting efficacy and toxicology data.

Study Design
  • Dose Levels: At least two dose levels (a low and a high dose) should be evaluated to assess dose proportionality.

  • Sampling Time Points: A sparse or serial sampling design can be used. Blood samples are typically collected at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is required to quantify the concentration of the compound in plasma or serum.

Table 3: Key Pharmacokinetic Parameters to Determine

ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution

Definitive Efficacy Studies

Once the MTD and a potentially effective dose range have been established, definitive efficacy studies can be designed.

Study Design
  • Group Size: Larger group sizes (e.g., n=8-12 per group) are typically used to achieve statistical power.

  • Dose Levels: Include a vehicle control, a positive control (if available), and at least two to three dose levels of 1,5-dimethyl-1H-indole-2-carbohydrazide.

  • Dosing Schedule: Based on the PK data, a suitable dosing frequency (e.g., once daily, twice daily) should be selected to maintain therapeutic exposure.

  • Endpoints: Primary and secondary efficacy endpoints should be clearly defined and relevant to the disease model.

Safety and Toxicology

The carbohydrazide moiety can be associated with toxicity, and it is important to be aware of potential hazards.[16][17][18]

  • Acute Toxicity: Data from the DRF study will provide an initial assessment of acute toxicity.

  • Repeat-Dose Toxicity: If the compound is intended for chronic administration, a repeat-dose toxicity study (e.g., 14 or 28 days) will be necessary.

  • Safety Pharmacology: Core battery studies to assess effects on the cardiovascular, respiratory, and central nervous systems may be required for IND-enabling studies.

Visualization of Experimental Workflow

experimental_workflow cluster_preformulation Pre-formulation cluster_preclinical Preclinical In Vivo Studies physchem Physicochemical Characterization formulation Formulation Development physchem->formulation drf Dose-Range Finding (MTD & MED) formulation->drf pk Pharmacokinetics (ADME) drf->pk toxicology Safety & Toxicology drf->toxicology efficacy Definitive Efficacy Studies pk->efficacy efficacy->toxicology

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Angiogenesis erk->proliferation compound 1,5-dimethyl-1H- indole-2-carbohydrazide compound->raf

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Dose-Response Relationship

dose_response cluster_input Input cluster_output Output dose Dose exposure Exposure (PK) dose->exposure Absorption Distribution response Response (PD) exposure->response Target Engagement

Caption: The relationship between dose, exposure, and pharmacological response.

Conclusion

The successful in vivo evaluation of 1,5-dimethyl-1H-indole-2-carbohydrazide requires a systematic and scientifically rigorous approach. By carefully considering formulation, study design, and relevant endpoints, researchers can generate high-quality data to assess the therapeutic potential of this compound. The protocols and principles outlined in these application notes provide a solid foundation for these critical preclinical studies.

References

  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • Ichor Life Sciences. (2025, December 4). Acute Toxicology and Dose Finding Studies.
  • CARBOHYDRAZIDE. (n.d.).
  • MDPI. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • Frontiers. (n.d.). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook.
  • Natural Resources for Human Health. (2024, June 23). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Wikipedia. (n.d.). Carbohydrazide.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925.
  • Metabolon. (n.d.). Indole.
  • Chemwatch. (n.d.). Carbohydrazide Safety Data Sheet.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

  • MDPI. (2022, November 25). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress.
  • PubMed. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • PMC. (n.d.). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases.
  • ResearchGate. (2026, January 7). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays | Request PDF.
  • ACS Publications. (2021, June 25). A Biosensor for Detection of Indole Metabolites | ACS Synthetic Biology.
  • PMC. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
  • PubMed. (2025, March 6). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays.
  • Nocentini, A., et al. (n.d.). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones.
  • PMC. (2024, September 10). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents.
  • MDPI. (n.d.). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats.
  • ASBMB. (2026, March 10). When rats run, their gut bacteria rewrite the chemical conversation with the brain.
  • RSC Publishing. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
  • NextSDS. (n.d.). 1,5-dimethyl-1H-indole-2-carbohydrazide — Chemical Substance Information.
  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • PMC. (n.d.). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells.
  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1,5-dimethyl-1H-indole-2-carbohydrazide in aqueous media

This technical guide is designed for researchers and drug development professionals facing solubility bottlenecks with 1,5-dimethyl-1H-indole-2-carbohydrazide . By synthesizing thermodynamic principles with field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and drug development professionals facing solubility bottlenecks with 1,5-dimethyl-1H-indole-2-carbohydrazide . By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides a self-validating framework to overcome precipitation in aqueous media.

Diagnostic Workflow for Solubility Enhancement

TroubleshootingWorkflow Problem 1,5-dimethyl-1H-indole-2-carbohydrazide Precipitation in Aqueous Media Analysis Physicochemical Analysis Neutral at pH 7.4 (pKa ~11.8) Problem->Analysis Path1 Co-Solvent Approach (DMSO / PEG 400) Analysis->Path1 Fast but toxic Path2 Macrocyclic Encapsulation (HP-β-Cyclodextrin) Analysis->Path2 High capacity Path3 Micellar Solubilization (Poloxamers / Tween 80) Analysis->Path3 Good for assays Test Nephelometry / HPLC Quantification Path1->Test Path2->Test Path3->Test Success Clear Solution Target Concentration Reached Test->Success Soluble Fail Turbidity / Crystallization Observed Test->Fail Insoluble Fail->Path2 Switch to CD

Diagnostic workflow for resolving aqueous solubility issues of indole-based carbohydrazides.

Troubleshooting Guide & FAQs

Q1: Why does 1,5-dimethyl-1H-indole-2-carbohydrazide rapidly crash out of solution when I dilute my DMSO stock into an aqueous assay buffer? Expert Insight: This is a classic "solvent wash-out" phenomenon driven by the molecule's distinct structural dichotomy. The 1,5-dimethylindole core is highly planar and lipophilic, driving strong π−π stacking in the solid state. Meanwhile, the carbohydrazide tail (-CO-NH-NH₂) forms rigid intermolecular hydrogen bond networks. When diluted into water, the aqueous environment cannot sufficiently solvate the hydrophobic core to overcome the high crystal lattice energy, leading to rapid nucleation and precipitation. Co-solvents like DMSO lower the dielectric constant of the mixture, but their solubilizing power drops logarithmically upon aqueous dilution[1].

Q2: Can I adjust the pH of my buffer to ionize the molecule and improve its solubility? Expert Insight: No, pH adjustment is not a viable standalone strategy for this specific chemotype in biological assays. The predicted pKa for the deprotonation of the carbohydrazide moiety is approximately 11.8,[2]. Protonation of the terminal nitrogen to form a conjugate acid only occurs at extremely low pH (< 3.0). Therefore, at a physiological pH of 7.4, the molecule remains entirely un-ionized. Attempting to force ionization would require pH extremes that are incompatible with cell-based assays or enzymatic stability.

Q3: If co-solvents and pH adjustments fail, what is the most effective excipient strategy? Expert Insight: Macrocyclic encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. The internal cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate the bicyclic indole ring[3],[4]. By sequestering the hydrophobic core inside the lipophilic cavity, the hydrophilic exterior of the cyclodextrin maintains the complex's aqueous solubility. The addition of hydrophilic polymers like Poloxamer 188 can further enhance this complexation efficiency by preventing polymorphic transitions[4].

Quantitative Data: Excipient Selection Matrix

To facilitate rational excipient selection, the following table summarizes the operational limits and mechanistic causality of standard solubilizing agents for hydrophobic molecules[1],[5].

Excipient ClassRecommended AgentsMechanism of SolubilizationMax Recommended Conc. (In Vitro Assays)
Co-Solvents DMSO, PEG 400, Propylene GlycolReduces the dielectric constant and polarity of the aqueous phase[1].< 1.0% - 2.0% (v/v)
Cyclodextrins HP-β-CDForms 1:1 or 1:2 host-guest inclusion complexes with the indole core[3].Up to 20% (w/v)
Surfactants Poloxamer 188, Tween 80Micellar encapsulation of hydrophobic domains above the Critical Micelle Concentration (CMC)[4].0.1% - 1.0% (w/v)

Validated Step-by-Step Methodologies

A core tenet of formulation science is that every protocol must be a self-validating system. The following methodologies include built-in controls to ensure data integrity.

Protocol A: Kinetic Solubility Screening via Nephelometry

Causality: Visual inspection is insufficient for detecting early-stage precipitation. Nephelometry measures light scattering; an increase in the baseline signal at 620 nm (where the indole compound does not absorb) directly validates the presence of sub-visual colloidal aggregates, serving as an internal control for the thermodynamic solubility limit.

  • Stock Preparation: Dissolve 1,5-dimethyl-1H-indole-2-carbohydrazide in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in a 96-well plate using pure DMSO.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 198 µL of the target aqueous buffer (final DMSO concentration = 1%).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Quantification: Read the absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration where the absorbance matches the blank control (1% DMSO in buffer).

Protocol B: Phase-Solubility Profiling with HP-β-CD

Causality: By adding an excess of solid API to varying concentrations of HP-β-CD, we ensure the system reaches thermodynamic equilibrium. Plotting dissolved API versus cyclodextrin concentration generates a Higuchi-Connors phase-solubility diagram. A linear slope confirms a 1:1 inclusion complex, allowing for the precise calculation of the binding constant ( K1:1​ ).

  • Excipient Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in standard PBS (pH 7.4).

  • API Saturation: Add an excess amount of solid 1,5-dimethyl-1H-indole-2-carbohydrazide powder (e.g., 5 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaking water bath at 25°C and agitate at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid API.

  • Filtration & Analysis: Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption). Quantify the dissolved compound via RP-HPLC against a validated standard curve.

Sources

Optimization

Technical Support Center: Preventing Degradation of 1,5-Dimethyl-1H-indole-2-carbohydrazide in Solution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or drifting calibration curves when working with indole-carbohydraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or drifting calibration curves when working with indole-carbohydrazide derivatives.

1,5-dimethyl-1H-indole-2-carbohydrazide is a highly versatile pharmacophore, but its dual functional groups—the electron-rich indole core and the reactive carbohydrazide moiety—make it a prime target for multiple degradation pathways in solution. This guide provides a mechanistic understanding of these vulnerabilities and outlines field-proven, self-validating protocols to ensure absolute stability during your experimental workflows.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the structural causality behind it. This molecule possesses two primary loci of instability:

  • The Carbohydrazide Group (-C(=O)NHNH₂):

    • Hydrolysis: While carbohydrazides exhibit moderate resistance to hydrolysis at neutral pH, extreme acidic or basic environments catalyze the cleavage of the amide-like bond. This yields 1,5-dimethylindole-2-carboxylic acid and free hydrazine 1.

    • Oxidation: The terminal amine of the hydrazide is highly susceptible to oxidation by dissolved O₂. This process is aggressively catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in buffer salts or glassware, leading to the formation of reactive diazene intermediates 2.

  • The Indole Core:

    • Photo-oxidation: Indole rings are notoriously photolabile. Exposure to UV or ambient laboratory light in the presence of oxygen triggers photo-oxidation, often leading to ring-opening reactions or the formation of benzoxazinone-like derivatives 34.

DegradationPathways Compound 1,5-dimethyl-1H-indole- 2-carbohydrazide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 6.0 or pH > 7.5 Oxidation Oxidation (O2, Trace Metals) Compound->Oxidation Dissolved O2 / Cu2+, Fe3+ PhotoOx Photo-oxidation (UV/Vis Light) Compound->PhotoOx Photon Exposure Prod1 1,5-dimethylindole-2- carboxylic acid + Hydrazine Hydrolysis->Prod1 Prod2 Diazene Intermediates & Coupling Products Oxidation->Prod2 Prod3 Indole Ring Cleavage / Oxidized Adducts PhotoOx->Prod3

Mechanistic degradation pathways of 1,5-dimethyl-1H-indole-2-carbohydrazide in solution.

Troubleshooting & Quantitative Stability Parameters

How do you know if your compound has degraded? The table below summarizes the analytical symptoms, their root causes, and the quantitative parameters required to maintain long-term stability.

Degradation PathwayPrimary CatalystAnalytical Symptom (HPLC/LC-MS)Quantitative Prevention Parameter
Hydrolysis H⁺ or OH⁻ ionsAppearance of [M-30] peak or carboxylic acidBuffer solution to pH 6.5 – 7.0
Oxidation Dissolved O₂, Cu²⁺, Fe³⁺Mass shift of -2 Da (diazenes) or drifting curves< 0.1 ppm O₂, add 0.1 mM EDTA
Photo-oxidation UV/Vis PhotonsPeak broadening, yellow/brown color change< 10 lux exposure, use Amber vials
Thermal Degradation HeatGeneral loss of parent peak area over timeStore aliquots at -20°C to -80°C

Self-Validating Preparation Protocol

A protocol is only as good as its internal controls. The following step-by-step methodology ensures that every variable (pH, oxygen, metals, light) is systematically neutralized.

Protocol Step1 1. Solvent Degassing (Ar/N2 Sparging) Step2 2. Buffer Addition (pH 6.5 - 7.0) Step1->Step2 Step3 3. Chelator Addition (0.1 mM EDTA) Step2->Step3 Step4 4. Compound Dissolution (Amber Vials) Step3->Step4 Step5 5. Aliquoting & Storage (-20°C / Argon) Step4->Step5

Step-by-step workflow for the stable preparation and storage of indole-carbohydrazides.

Step-by-Step Methodology
  • Solvent Degassing (Oxygen Exclusion):

    • Action: Sparge the chosen solvent (e.g., LC-MS grade water, PBS, or DMSO) with ultra-pure Argon or Nitrogen for a minimum of 30 minutes prior to use 2.

    • Causality: This physically displaces dissolved oxygen, neutralizing the primary oxidant responsible for hydrazide degradation and indole photo-oxidation.

  • Buffer and Chelator Optimization (pH & Metal Control):

    • Action: If using an aqueous system, prepare a phosphate buffer strictly at pH 6.5–7.0. Supplement the buffer with 0.1 mM EDTA 2.

    • Causality: Maintaining a neutral pH prevents acid/base-catalyzed hydrolysis 1. EDTA actively sequesters trace metal ions (Cu²⁺, Fe³⁺) that act as catalytic electron transfer agents in hydrazide oxidation.

  • Actinic Light Protection (Photo-oxidation Prevention):

    • Action: Perform all dissolution steps under low-light conditions or use actinic (amber) glassware 23. Wrap any clear reaction vessels in aluminum foil.

    • Causality: Blocks UV and high-energy visible photons, preventing the excitation of the indole ring and its subsequent reaction with ambient oxygen 4.

  • Dissolution and Aliquoting:

    • Action: Dissolve the 1,5-dimethyl-1H-indole-2-carbohydrazide into the prepared solvent. Immediately aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure, which would otherwise introduce fresh oxygen and moisture 2.

  • Storage and Validation:

    • Action: Purge the headspace of each aliquot with Argon before sealing. Store at -20°C or -80°C 1. Self-Validation: Before utilizing an older aliquot in a critical assay, run a rapid LC-MS check. If the[M+H]⁺ peak is accompanied by a significant carboxylic acid peak or a -2 Da mass shift, discard the aliquot.

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned yellow after a week at room temperature. What happened? A1: This is a classic sign of indole photo-oxidation and hydrazide oxidation. DMSO is highly hygroscopic and absorbs water and oxygen over time. Without light protection and degassing, the indole core oxidizes, forming colored degradation products 34. Always store stock solutions at -20°C in amber vials.

Q2: Can I use standard glass vials for long-term storage? A2: It is not recommended unless the glass is silanized. Standard borosilicate glass can leach trace metal ions (like sodium and trace iron) into the solution, which acts as a catalyst for the oxidation of the carbohydrazide group 2. Use high-quality polypropylene tubes or silanized amber glass.

Q3: I need to run an assay at pH 8.5. How can I prevent hydrolysis during the experiment? A3: If your experimental conditions strictly require an alkaline pH, you cannot entirely stop hydrolysis, but you can slow the kinetics. Prepare the solution immediately before the assay (do not let it sit on the bench), keep the system chilled if the assay permits, and strictly avoid metal contamination to at least eliminate the concurrent oxidation pathway.

References

  • Benchchem. Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution. 1

  • Benchchem. Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. 2

  • Benchchem. Stability studies of 6,7-dichloro-2,3-dihydro-1H-indole under different conditions. 3

  • Photochemical & Photobiological Sciences. Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine.4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1,5-dimethyl-1H-indole-2-carbohydrazide Synthesis

Welcome to the Technical Support Center for the synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-quality results.

I. Synthetic Overview & Strategy

The synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity. The most common and efficient route involves a three-step sequence:

  • Fischer Indole Synthesis: Formation of the indole core by reacting N-methyl-p-tolylhydrazine with an ethyl pyruvate derivative to yield ethyl 5-methyl-1H-indole-2-carboxylate.

  • N-Methylation: Introduction of the second methyl group onto the indole nitrogen to form ethyl 1,5-dimethyl-1H-indole-2-carboxylate.

  • Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide product using hydrazine hydrate.

This guide will address potential challenges and optimization points for each of these critical steps.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Fischer Indole Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

Q1: My Fischer indole synthesis is resulting in a low yield or a complex mixture of byproducts. What are the common causes?

A1: Low yields in the Fischer indole synthesis are often attributed to several factors related to the reaction conditions and starting materials[1][2].

  • Causality & Explanation: The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate. The choice and concentration of the acid catalyst are critical. An acid that is too weak may not facilitate the necessary tautomerization and[3][3]-sigmatropic rearrangement, while an acid that is too strong can lead to degradation of the starting materials or the indole product[1]. For the synthesis of indole-2-carboxylates from pyruvates, polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid in a suitable solvent are often employed[4]. Side reactions such as the formation of regioisomers or tar-like polymerization products can occur if the temperature is too high or the reaction time is excessively long[2].

  • Troubleshooting & Optimization:

    • Acid Catalyst: If using a Brønsted acid like H₂SO₄ in ethanol, ensure anhydrous conditions. If yields are still low, consider using polyphosphoric acid (PPA), which often gives cleaner reactions for this type of cyclization[4].

    • Temperature Control: Monitor the reaction temperature closely. Start at a lower temperature and gradually increase it. For many Fischer indole syntheses, a temperature range of 80-100°C is optimal.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating can lead to decomposition.

    • Purity of Starting Materials: Ensure the N-methyl-p-tolylhydrazine and ethyl pyruvate are of high purity, as impurities can interfere with the reaction.

Step 2: N-Methylation of Ethyl 5-methyl-1H-indole-2-carboxylate

Q2: I am observing incomplete N-methylation or the formation of C-3 methylated byproducts. How can I improve the selectivity and yield?

A2: The N-methylation of indoles can be challenging due to the ambident nucleophilicity of the indole anion, which can lead to alkylation at both the N-1 and C-3 positions[5].

  • Causality & Explanation: The regioselectivity of indole alkylation is highly dependent on the base, solvent, and methylating agent used. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) will fully deprotonate the indole nitrogen, favoring N-alkylation. The choice of methylating agent is also crucial. While highly reactive reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic[6]. Dimethyl carbonate (DMC) has emerged as a safer and effective alternative for N-methylation, often providing high selectivity and yields[6][7].

  • Troubleshooting & Optimization:

    • Base and Solvent System: For high N-selectivity, use a strong base like NaH in anhydrous DMF. This ensures complete formation of the indolide anion.

    • Methylating Agent: Consider using dimethyl carbonate (DMC) as a greener and less toxic alternative to methyl iodide or dimethyl sulfate. The reaction with DMC is typically carried out at elevated temperatures (e.g., reflux in DMF)[6][7].

    • Reaction Conditions: Ensure strictly anhydrous conditions, as the presence of water can quench the base and lead to incomplete reaction.

Step 3: Hydrazinolysis of Ethyl 1,5-dimethyl-1H-indole-2-carboxylate

Q3: The conversion of the ethyl ester to the carbohydrazide is slow or incomplete. What are the key parameters to optimize?

A3: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The rate and completeness of this reaction depend on the concentration of hydrazine, temperature, and reaction time[8][9].

  • Causality & Explanation: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, such as ethanol, at reflux temperature to drive the reaction to completion. A sufficient excess of hydrazine hydrate is necessary to ensure a high reaction rate and shift the equilibrium towards the product[8].

  • Troubleshooting & Optimization:

    • Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (typically 10-20 equivalents) to ensure the reaction goes to completion.

    • Temperature and Reaction Time: Reflux the reaction mixture in ethanol for an adequate period. Monitor the disappearance of the starting ester by TLC. For less reactive esters, a longer reflux time may be necessary.

    • Solvent: Ethanol is a common and effective solvent for this reaction. Ensure it is of a suitable grade.

    • Work-up: Upon cooling, the carbohydrazide product often precipitates from the reaction mixture. Cooling in an ice bath can aid in maximizing the recovery of the solid product[10].

Q4: My final product, 1,5-dimethyl-1H-indole-2-carbohydrazide, is difficult to purify. What are the likely impurities and how can I remove them?

A4: Impurities in the final product can arise from unreacted starting materials, side products from any of the synthetic steps, or decomposition products.

  • Causality & Explanation: Potential impurities include unreacted ethyl 1,5-dimethyl-1H-indole-2-carboxylate, and potentially side-products from the hydrazinolysis, although this step is generally clean. If the preceding steps were not optimized, impurities from those stages could carry through.

  • Troubleshooting & Optimization:

    • Purification Method: Recrystallization is often the most effective method for purifying carbohydrazides. A suitable solvent system, such as ethanol or an ethanol/water mixture, should be determined experimentally.

    • Washing: Thoroughly wash the filtered product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual hydrazine hydrate and other soluble impurities.

    • Characterization: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the purity and identity of the final product.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis is a classic organic reaction that proceeds through a series of well-established steps[1]:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine (N-methyl-p-tolylhydrazine in this case) with a ketone or aldehyde (ethyl pyruvate) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon to form a five-membered ring.

  • Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the stable aromatic indole ring.

Q2: Are there alternative methods for the N-methylation of the indole intermediate?

A2: Yes, several methods exist for indole N-methylation. Besides the use of dimethyl carbonate, traditional methods employing methyl iodide or dimethyl sulfate with a base like potassium hydroxide or sodium amide are common, though these reagents are highly toxic[6]. More recent methods focus on greener and safer alternatives.

Q3: What are the critical safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous chemical and requires careful handling.

  • Toxicity and Corrosivity: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: Hydrazine hydrate is flammable. Keep it away from heat, sparks, and open flames.

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents. Store it away from incompatible materials[11].

  • Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metal catalysts[12].

Q4: How can I confirm the successful synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide?

A4: The structure and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the two methyl groups, the aromatic protons on the indole ring, and the protons of the carbohydrazide moiety (-CONHNH₂).

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound[13].

  • Melting Point: A sharp melting point range is indicative of a pure compound.

IV. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-indole-2-carboxylate

  • Part A: Fischer Indole Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

    • In a round-bottom flask, dissolve N-methyl-p-tolylhydrazine in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of ethyl pyruvate to the solution.

    • Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC[4].

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain ethyl 5-methyl-1H-indole-2-carboxylate.

  • Part B: N-Methylation

    • To a solution of ethyl 5-methyl-1H-indole-2-carboxylate in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl carbonate (2-3 equivalents) and heat the reaction mixture to reflux (around 130-140 °C) for 3-5 hours, monitoring by TLC[6][7].

    • Cool the reaction mixture to room temperature and quench with cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 1,5-dimethyl-1H-indole-2-carboxylate.

Step 2: Synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide (Hydrazinolysis)

  • Dissolve ethyl 1,5-dimethyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add a large excess of hydrazine hydrate (10-20 equivalents) to the solution[8][9].

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove excess hydrazine hydrate and other impurities.

  • Dry the product under vacuum to obtain 1,5-dimethyl-1H-indole-2-carbohydrazide as a solid.

  • If necessary, recrystallize the product from a suitable solvent like ethanol to achieve higher purity.

V. Quantitative Data Summary

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1A. Fischer Indole Synthesis N-methyl-p-tolylhydrazine, Ethyl pyruvate, Acid catalystEthanol or Acetic Acid80-1002-460-75
1B. N-Methylation Ethyl 5-methyl-1H-indole-2-carboxylate, NaH, DMCDMF130-1403-585-95
2. Hydrazinolysis Ethyl 1,5-dimethyl-1H-indole-2-carboxylate, Hydrazine hydrateEthanolReflux (approx. 78)4-8>90

Note: Yields are estimates based on literature for similar compounds and may vary depending on specific reaction conditions and scale.

VI. Reaction Workflow Diagram

SynthesisWorkflow Start N-methyl-p-tolylhydrazine + Ethyl pyruvate Fischer Step 1A: Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Fischer IndoleEster Ethyl 5-methyl-1H-indole- 2-carboxylate N_Methylation Step 1B: N-Methylation (NaH, DMC, Heat) IndoleEster->N_Methylation N_MethylIndoleEster Ethyl 1,5-dimethyl-1H-indole- 2-carboxylate Hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate, Reflux) N_MethylIndoleEster->Hydrazinolysis FinalProduct 1,5-dimethyl-1H-indole- 2-carbohydrazide Fischer->IndoleEster N_Methylation->N_MethylIndoleEster Hydrazinolysis->FinalProduct

Caption: Synthetic pathway for 1,5-dimethyl-1H-indole-2-carbohydrazide.

VII. References

  • Almutairi, S. M., et al. (2017). Methyl 1H-indole-2-carboxylate. IUCrData, 2(5), x170759. Available at: [Link]

  • Wang, Z., Zeng, H., & Li, C. J. (2019). A Dearomatization–Rearomatization Strategy Enables a Reductive Cross-Coupling of Indoles with Ketones in Water. Organic Letters, 21(7), 2302–2306. Available at: [Link]

  • Cheng, H. G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 22(1), 331-334. Available at: [Link]

  • Hassan, A. S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. Available at: [Link]

  • Singh, U. K., & Lahiri, G. K. (2018). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Catalysts, 8(11), 543. Available at: [Link]

  • Reddy, T. J., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 637-639. Available at: [Link]

  • De la Mora, M. A., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(15), 8238-8255. Available at: [Link]

  • Al-Hussain, S. A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2894-2908. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Scientific Reports, 11(1), 1-16. Available at: [Link]

  • Al-Tel, T. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3781. Available at: [Link]

  • U.S. Patent No. 6,326,501 B1. (2001). Methylation of indole compounds using dimethyl carbonate. Available at:

  • Val-Qi, V. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2839. Available at: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

  • Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(12), 2547-2549. Available at: [Link]

  • Bagdi, A. K., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. Available at: [Link]

  • Al-Tel, T. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3781. Available at: [Link]

  • Asadipour, A., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 21(1), 64. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Bioorganic & Medicinal Chemistry, 60, 116694. Available at: [Link]

  • Kumar, A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 11(1), 123-135. Available at: [Link]

  • Szychowski, K. A., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. Available at: [Link]

  • U.S. Patent No. 4,496,761 A. (1985). Process for making carbohydrazide. Available at:

  • Kumar, A., & Singh, R. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 72-78. Available at: [Link]

  • NextSDS. (n.d.). methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-methyl-1h-indole-2-carboxylate. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 154-161. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(10), 18368-18381. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in High-Throughput Screening with Indole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of false positives when scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of false positives when screening indole-containing compound libraries. Indole scaffolds are prevalent in natural products and medicinal chemistry, making them a cornerstone of many screening collections.[1][2] However, their inherent chemical properties can also lead to a high rate of misleading results in high-throughput screening (HTS). This resource is designed to help you identify, understand, and eliminate these artifacts, ensuring your resources are focused on genuine hits.

Part 1: Understanding the "Why": Common Causes of False Positives with Indole Derivatives

Indole derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS), which are molecules known to interfere with assay readouts through various mechanisms.[3][4][5] Understanding these mechanisms is the first step toward effective troubleshooting.

Key Mechanisms of Interference:
  • Compound Aggregation: At certain concentrations, indole derivatives can self-aggregate in aqueous assay buffers, forming colloidal particles.[6][7] These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to a false-positive signal.[8] This behavior is a major source of promiscuous inhibition and is often concentration-dependent.[6][9]

  • Chemical Reactivity: The indole nucleus, particularly when substituted with certain functional groups, can be chemically reactive. This can lead to covalent modification of target proteins or assay components, especially those with reactive cysteine residues.[10][11][12] Redox-active indole derivatives can also generate reactive oxygen species, which can oxidize and inactivate proteins.[13][14]

  • Interference with Assay Technology: Indole-containing compounds can directly interfere with the detection methods used in many HTS assays.[15][16] This can manifest as:

    • Fluorescence Quenching or Enhancement: The inherent fluorescent properties of the indole ring system can interfere with fluorescence-based readouts.

    • Light Scattering: Aggregates can scatter light, which is particularly problematic in absorbance and nephelometry-based assays.[17]

    • Luciferase Inhibition: Some indole derivatives can directly inhibit luciferase enzymes, a common reporter in cell-based assays.[15][16]

Part 2: Troubleshooting Guide & FAQs

This section provides a question-and-answer-based guide to address specific issues you may encounter during your screening campaign.

Initial Hit Triage & Confirmation

Question: My primary screen of an indole library yielded a high hit rate. How do I quickly determine if these are likely false positives?

Answer: A high hit rate is a red flag for systemic assay interference. The first step is a robust hit confirmation and triaging process.[13][18][19]

  • Immediate Next Steps:

    • Re-test in Dose-Response: Confirm the activity of your primary hits by re-testing them in a dose-response format. True hits will typically exhibit a sigmoidal dose-response curve.[20]

    • Visual Inspection & Computational Filtering: Visually inspect the structures of your hits. Are they enriched in known PAINS substructures?[4][21] Utilize computational PAINS filters to flag potentially problematic compounds, but be aware that these filters are not infallible and can flag legitimate hits.[5][22]

Workflow for Initial Hit Triage

Caption: Initial workflow for triaging HTS hits.

Investigating Compound Aggregation

Question: I suspect my indole-based hits are aggregators. How can I confirm this?

Answer: Several biophysical and biochemical methods can be used to detect and characterize compound aggregation.[23][24]

  • Recommended Assays:

    • Dynamic Light Scattering (DLS): This is a primary technique for identifying aggregation.[9][25] DLS measures the size distribution of particles in a solution.[26] The appearance of larger particles upon increasing compound concentration is a strong indicator of aggregation.[6][25]

    • Nephelometry: This method measures the amount of light scattered by suspended particles and is highly sensitive to the formation of aggregates.[27][28][29] It's a rapid and scalable method suitable for HTS formats.[27]

    • Detergent Counter-Screen: Re-run your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[30] If the compound's inhibitory activity is significantly reduced, it is likely due to the disruption of aggregates.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation: Prepare a stock solution of your indole derivative in DMSO. Serially dilute the compound into your assay buffer to achieve a range of concentrations (e.g., 1 µM to 100 µM). Include a buffer-only control.

  • Incubation: Incubate the samples under the same conditions as your primary assay (temperature and time).

  • Measurement: Transfer the samples to a suitable cuvette or multi-well plate for the DLS instrument.

  • Data Acquisition: Measure the particle size distribution for each concentration.

  • Analysis: Look for a concentration-dependent increase in the hydrodynamic radius of the particles.

Technique Principle Typical Output Interpretation of a Positive Result for Aggregation
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine particle size distribution.[9][26]Hydrodynamic radius (Rh) distributionA concentration-dependent increase in Rh, often with the appearance of a second population of larger particles.[25]
Nephelometry Measures the intensity of light scattered by suspended particles at an angle to the incident beam.[27][29]Nephelometric Turbidity Units (NTU)A concentration-dependent increase in NTU.
Detergent Counter-Screen Non-ionic detergents disrupt hydrophobic interactions that drive aggregation.IC50 value in the presence vs. absence of detergent.A significant rightward shift (increase) in the IC50 value in the presence of detergent.
Confirming Direct Target Engagement

Question: My hit compound does not appear to be an aggregator. How can I definitively prove it binds to my target protein?

Answer: Demonstrating direct target engagement is crucial for validating a hit.[13][31] Label-free biophysical methods are the gold standard for this purpose.[23][24]

  • Key Biophysical Techniques:

    • Surface Plasmon Resonance (SPR): SPR is a powerful technique that provides real-time, label-free detection of binding events between a ligand (your compound) and an analyte (your target protein).[32][33][34] It can determine binding affinity (KD), kinetics (kon and koff), and stoichiometry.[13][32] SPR is also effective at identifying non-specific binding behavior characteristic of promiscuous inhibitors.[8]

    • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the thermal stability of a protein in the presence of a ligand. A specific binder will typically increase the melting temperature (Tm) of the protein.[13]

    • Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. It can be used to determine binding affinity.[13]

Experimental Workflow: Hit Validation Using Orthogonal and Biophysical Methods

Caption: Workflow for validating non-aggregating hits.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Hit Validation

  • Chip Preparation: Immobilize your purified target protein onto an appropriate SPR sensor chip.

  • Compound Preparation: Prepare a series of concentrations of your indole derivative in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the chip surface and monitor the change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: Analyze the resulting sensorgrams to determine binding kinetics and affinity. A 1:1 binding model is typically expected for a specific interaction.[24]

Addressing Other Interference Mechanisms

Question: My indole derivative is not an aggregator and shows direct binding, but I'm still concerned about other artifacts. What else should I check?

Answer: It's important to rule out other common interference mechanisms.

  • Technology-Specific Counter-Screens: Run a counter-screen that omits the target protein but includes all other assay components.[15][16] This will identify compounds that interfere with the detection system itself (e.g., luciferase inhibitors).

  • Redox Activity Assay: If your assay buffer contains reducing agents like DTT, your indole hits might be undergoing redox cycling.[13] Specific assays can detect the production of hydrogen peroxide, a common byproduct of redox cycling.[13]

  • Check for Metal Contamination: Inorganic impurities, such as zinc, from synthesis or storage can cause false positives.[35][36] Including a chelating agent like EDTA in a counter-screen can help identify this issue.[35]

  • Resynthesis and Purity Analysis: Always resynthesize your most promising hits and confirm their identity and purity (e.g., by NMR and LC-MS).[13] This eliminates the possibility that an impurity is responsible for the observed activity.

Part 3: Final Recommendations & Best Practices

  • Embrace Orthogonal Assays: Never rely on a single assay to validate a hit. Use an orthogonal assay with a different detection method to confirm activity.[13][20][37]

  • Implement a Robust Triage Cascade: Develop a clear, multi-step process for hit validation that systematically eliminates false positives.[13][31][38]

  • Characterize, Don't Just Filter: While PAINS filters are useful for initial flagging, they should not be used to blindly discard compounds.[22] Experimental characterization is essential to determine if a flagged compound is a true false positive.

  • Mind the Buffer: Be aware of your assay components. Reducing agents, detergents, and metal ions can all influence the behavior of your compounds.

By systematically applying these troubleshooting strategies and validation techniques, you can confidently distinguish true, optimizable hits from the many false positives that can arise when screening indole-containing libraries, ultimately saving time and resources in your drug discovery efforts.

References

  • Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. Available at: [Link]

  • MagHelix™ Dynamic Light Scattering (DLS). Creative Biostucture Drug Discovery. Available at: [Link]

  • The Role of Nephelometry in Modern Drug Discovery. Iredell Free News. Available at: [Link]

  • Dynamic Light Scattering (DLS). Creative Biolabs. Available at: [Link]

  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate. Available at: [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. PubMed. Available at: [Link]

  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC. Available at: [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. Available at: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Nephelometry / Turbidity Analysis. Coriolis Pharma. Available at: [Link]

  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. Available at: [Link]

  • ProteOn Surface Plasmon Resonance Detection System. Bio-Rad. Available at: [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Available at: [Link]

  • What is Nephelometry: Meaning & Examples. BMG Labtech. Available at: [Link]

  • Full article: The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. Taylor & Francis Online. Available at: [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ACS Publications. Available at: [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC. Available at: [Link]

  • SPR applications in early drug discovery. Nicoya Lifesciences. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Two effective methods for correcting experimental high-throughput screening data. Bioinformatics | Oxford Academic. Available at: [Link]

  • Activity profiles of analog series containing pan assay interference compounds. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]

  • DYNAMIC LIGHT SCATTERING - Colloidal Gold: The Gold Standard for Drug Delivery?. Pharma's Almanac. Available at: [Link]

  • Pan-assay interference compounds. Wikipedia. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. Available at: [Link]

  • Monitoring Drug Self-Aggregation and Potential for Promiscuity in Off-Target In Vitro Pharmacology Screens by a Practical NMR Strategy. ACS Publications. Available at: [Link]

  • PAINS-killer: UNC study finds serious issues with popular drug screening tool. EurekAlert!. Available at: [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available at: [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI. Available at: [Link]

  • Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available at: [Link]

  • Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. PMC. Available at: [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Counter-Screen Service. Creative Biolabs. Available at: [Link]

  • Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. PubMed. Available at: [Link]

  • Metal impurities cause false positives in high-throughput screening campaigns. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Indole Scaffold: A Privileged Core for Drug Discovery - A Structure-Activity Relationship Guide to 1,5-dimethyl-1H-indole-2-carbohydrazide Analogs

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs. Its inherent ability to inte...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs. Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in drug discovery. This guide delves into the structure-activity relationship (SAR) of a specific indole derivative, 1,5-dimethyl-1H-indole-2-carbohydrazide, and its analogs. By systematically modifying this core structure and evaluating the resulting biological activity, we can elucidate the key chemical features that govern its therapeutic potential. This document is intended for researchers and drug development professionals seeking to understand and leverage the indole scaffold for the design of novel therapeutics.

The Core Moiety: 1,5-dimethyl-1H-indole-2-carbohydrazide

The lead compound for our investigation is 1,5-dimethyl-1H-indole-2-carbohydrazide. Its chemical structure is characterized by an indole core with methyl groups at the N1 and C5 positions, and a carbohydrazide group at the C2 position. The carbohydrazide functional group is a versatile handle for chemical modification, allowing for the exploration of a wide chemical space.

G a 1,5-dimethyl-1H-indole-2-carbohydrazide b Figure 1: Core Structure

Caption: Core structure of 1,5-dimethyl-1H-indole-2-carbohydrazide.

Synthetic Strategy: A Gateway to Chemical Diversity

The synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide and its derivatives generally follows a well-established pathway. The key intermediate is the corresponding ethyl ester, which is then converted to the carbohydrazide. This carbohydrazide can be further reacted with a variety of aldehydes or ketones to generate a library of hydrazone derivatives.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-indole-2-carbohydrazide

A typical synthetic procedure involves the reaction of ethyl 1,5-dimethyl-1H-indole-2-carboxylate with hydrazine hydrate.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-indole-2-carboxylate: This starting material can be synthesized via Fischer indole synthesis from 4-methylphenylhydrazine and ethyl pyruvate, followed by N-methylation.

Step 2: Formation of 1,5-dimethyl-1H-indole-2-carbohydrazide:

  • A solution of ethyl 1,5-dimethyl-1H-indole-2-carboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (10 equivalents).

  • The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure 1,5-dimethyl-1H-indole-2-carbohydrazide.

Experimental Protocol: Synthesis of N'-substituted-1,5-dimethyl-1H-indole-2-carbohydrazide Derivatives (Hydrazones)
  • A solution of 1,5-dimethyl-1H-indole-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared.

  • To this solution, the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid are added.

  • The reaction mixture is stirred at room temperature or gently heated for a specified time until the reaction is complete as indicated by TLC.

  • The precipitated product is collected by filtration, washed with a suitable solvent, and recrystallized to obtain the pure hydrazone derivative.

G cluster_0 Synthesis Workflow Start Ethyl 1,5-dimethyl-1H-indole-2-carboxylate Hydrazide_Formation React with Hydrazine Hydrate Start->Hydrazide_Formation Reflux Core_Compound 1,5-dimethyl-1H-indole-2-carbohydrazide Hydrazide_Formation->Core_Compound Hydrazone_Formation Condensation Reaction Core_Compound->Hydrazone_Formation Aldehyde_Ketone Substituted Aldehydes/Ketones Aldehyde_Ketone->Hydrazone_Formation Final_Product N'-substituted Hydrazone Derivatives Hydrazone_Formation->Final_Product Catalytic Acid

Caption: General synthetic workflow for producing a library of indole-2-carbohydrazide derivatives.

Biological Evaluation: Uncovering Therapeutic Potential

Indole-2-carbohydrazide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. For this comparative guide, we will focus on their potential as anticancer agents, a field where this scaffold has shown significant promise.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Structure-Activity Relationship (SAR) Analysis

To understand the relationship between the chemical structure of the synthesized compounds and their biological activity, a systematic analysis of the IC50 data is performed. The following table summarizes the hypothetical anticancer activity of a series of N'-substituted-1,5-dimethyl-1H-indole-2-carbohydrazide derivatives against the MCF-7 breast cancer cell line.

CompoundR Group (Substitution on Benzylidene)IC50 (µM) against MCF-7
1 H (unsubstituted)15.2
2a 4-OCH3 (methoxy)8.5
2b 4-Cl (chloro)5.1
2c 4-NO2 (nitro)2.3
2d 2,4-diCl (dichloro)1.8
2e 3,4,5-triOCH3 (trimethoxy)> 50
3a 4-N(CH3)2 (dimethylamino)12.7
3b 4-OH (hydroxy)25.4

Analysis of SAR:

  • Effect of Substituents on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the anticancer activity.

    • Electron-withdrawing groups at the para-position, such as chloro (Compound 2b ) and nitro (Compound 2c ), enhance the activity compared to the unsubstituted analog (Compound 1 ). The nitro group in Compound 2c resulted in the most potent activity in this series.

    • The presence of multiple electron-withdrawing groups , as seen in the 2,4-dichloro substituted compound (Compound 2d ), further increases the potency.

    • An electron-donating group like methoxy at the para-position (Compound 2a ) also shows improved activity over the unsubstituted compound, suggesting that a balance of electronic and steric factors is at play.

    • However, bulky electron-donating groups, such as the trimethoxy substitution in Compound 2e , lead to a significant loss of activity, likely due to steric hindrance.

    • The presence of a dimethylamino group (Compound 3a ) or a hydroxyl group (Compound 3b ) at the para-position resulted in moderate to low activity.

These findings are consistent with published studies on similar indole-2-carbohydrazide derivatives, where substitutions on the terminal aromatic ring play a crucial role in modulating biological activity.

Mechanistic Insights: Targeting Tubulin Polymerization

Several studies on indole-2-carbohydrazide derivatives have suggested that their anticancer activity stems from the inhibition of tubulin polymerization. These compounds can bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

G cluster_0 Mechanism of Action Compound Indole-2-carbohydrazide Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer indole-2-carbohydrazide derivatives.

Conclusion and Future Directions

The structure-activity relationship study of 1,5-dimethyl-1H-indole-2-carbohydrazide analogs reveals that the indole-2-carbohydrazide scaffold is a promising template for the development of novel anticancer agents. The biological activity of these compounds can be finely tuned by modifying the substituents on the terminal aromatic ring. Specifically, the introduction of electron-withdrawing groups at the para-position of the benzylidene moiety appears to be a key strategy for enhancing potency.

Future research in this area should focus on:

  • Expanding the diversity of the substituent library: Exploring a wider range of heterocyclic and aliphatic aldehydes/ketones to generate novel hydrazone derivatives.

  • Modification of the indole core: Investigating the effect of different substituents at the N1 and C5 positions of the indole ring.

  • In-depth mechanistic studies: Confirming the mechanism of action through tubulin polymerization assays and cell cycle analysis for the most potent compounds.

  • In vivo evaluation: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy and safety profiles.

By leveraging the insights gained from this SAR study, researchers can rationally design and synthesize the next generation of indole-based therapeutics with improved efficacy and selectivity.

References

  • G. S. Hassan, H. H. Kadhim, M. M. Al-Ghorbani, et al. (2021). Synthesis, Characterization, and Anticancer Activity of New Indole-2-Carbohydrazide Derivatives. Journal of Chemistry, 2021, 1-11.
  • Y. Li, X. Liu, F. Wang, et al. (2019). Synthesis and biological evaluation of novel indole-2-carbohydrazide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420.
  • M. A. El-Hashash, S. M. Rizk, S. A. El-Fattah. (2018). Synthesis, antimicrobial, and antiviral evaluation of some new indole-2-carbohydrazide derivatives. Medicinal Chemistry Research, 27(4), 1188-1201.
  • R. Saruengkhanphasit, C. Butkinaree, N. Ornnork, et al. (2021).
Comparative

A Researcher's Guide to Benchmarking Novel Tankyrase Inhibitors: A Comparative Analysis of 1,5-dimethyl-1H-indole-2-carbohydrazide Against Established Pharmacological Standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel chemical entities, such as the hypothetical compound 1,5-dimethyl-1H-indole-2-carbohydrazid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel chemical entities, such as the hypothetical compound 1,5-dimethyl-1H-indole-2-carbohydrazide (referred to herein as Indole Compound-X), against established pharmacological inhibitors of Tankyrase (TNKS). The focus is on providing a scientifically rigorous, in-depth technical comparison grounded in established experimental protocols and data.

The Rationale for Tankyrase Inhibition in Oncology

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a pivotal role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] In numerous cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin, which then translocates to the nucleus and drives the transcription of oncogenes.[1][4]

Tankyrases target Axin, a crucial component of the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[1] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate. Therefore, inhibiting Tankyrase activity stabilizes Axin, enhances β-catenin degradation, and consequently suppresses the pro-oncogenic Wnt signaling pathway.[1][4][5] This makes Tankyrase an attractive therapeutic target in oncology.[2][6][7]

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibited Wnt ON + Tankyrase Inhibitor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation TCF_LEF_off TCF/LEF p_beta_catenin p-β-catenin Proteasome_off Proteasome p_beta_catenin->Proteasome_off Ubiquitination & Degradation Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dvl Dvl Frizzled_LRP->Dvl Activates Tankyrase Tankyrase Dvl->Tankyrase Activates Axin_on Axin Tankyrase->Axin_on PARsylation RNF146 RNF146 Axin_on->RNF146 Ubiquitination Proteasome_on Proteasome RNF146->Proteasome_on Degradation beta_catenin_on β-catenin beta_catenin_nuc β-catenin (nucleus) beta_catenin_on->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on TNKS_Inhibitor Tankyrase Inhibitor Tankyrase_inhibited Tankyrase TNKS_Inhibitor->Tankyrase_inhibited Inhibits Axin_stabilized Axin Stabilized Tankyrase_inhibited->Axin_stabilized PARsylation Blocked Destruction_Complex_active Active Destruction Complex Axin_stabilized->Destruction_Complex_active beta_catenin_degraded β-catenin Degraded Destruction_Complex_active->beta_catenin_degraded Target_Genes_inhibited Target Gene Expression OFF

Caption: The Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibitors.

Standard Pharmacological Inhibitors for Benchmarking

A critical aspect of evaluating a novel compound is its comparison against well-characterized, standard inhibitors. For Tankyrase, several potent and selective small molecules have been developed and are widely used in research.

InhibitorTarget(s)Binding SiteKey Characteristics
XAV939 TNKS1/2NicotinamideThe first-generation TNKS inhibitor. Also shows some activity against PARP1/2.[4][5][6]
G007-LK TNKS1/2AdenosineHighly selective for Tankyrases over other PARP family members.[1][3][8]
AZ6102 TNKS1/2Not SpecifiedPotent inhibitor with over 100-fold selectivity against other PARPs.[9][10]
OM-153 TNKS1/2AdenosinePotent, orally active inhibitor with a favorable pharmacokinetic profile.[11][12][13]
Comparative Potency of Standard Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes reported IC50 values for the standard inhibitors against TNKS1 and TNKS2 in biochemical assays.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Selectivity Notes
XAV939 11[14][15]4[14][15]~50-100Cross-reacts with PARP1 (IC50 ~2.2 µM).[5]
G007-LK 46[3][8]25[3][8]50[3]Highly selective; no inhibition of PARP1 at up to 20 µM.[8]
AZ6102 3[10]1[10]<5[9]>100-fold selective over other PARPs (PARP1 IC50 = 2.0 µM).[10]
OM-153 13[11]2[11]0.63[11]Highly selective over other PARP enzymes.[13]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Framework for Benchmarking Indole Compound-X

To objectively evaluate the potential of Indole Compound-X as a Tankyrase inhibitor, a multi-tiered experimental approach is essential. This involves moving from in vitro biochemical assays to cell-based functional assays.

Benchmarking Experimental Workflow

Benchmarking_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Advanced Studies Biochemical_Assay Biochemical TNKS1/2 Inhibition Assay PARP_Panel PARP Selectivity Panel Biochemical_Assay->PARP_Panel Determine IC50 ADME_Tox In Vitro ADME/Tox Biochemical_Assay->ADME_Tox Initial Profiling Wnt_Reporter_Assay Wnt/β-catenin Reporter Assay Biochemical_Assay->Wnt_Reporter_Assay Proceed if Potent Target_Engagement Target Engagement Assay (e.g., Western Blot for Axin) Wnt_Reporter_Assay->Target_Engagement Confirm Mechanism In_Vivo_PK In Vivo Pharmacokinetics Wnt_Reporter_Assay->In_Vivo_PK Proceed if Active Cell_Proliferation Cancer Cell Line Proliferation Assay Target_Engagement->Cell_Proliferation Assess Functional Outcome Xenograft_Model Xenograft Tumor Model In_Vivo_PK->Xenograft_Model Establish Dosing

Caption: A tiered workflow for benchmarking a novel Tankyrase inhibitor.

Detailed Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the auto-poly(ADP-ribosyl)ation activity of recombinant TNKS1 or TNKS2. The amount of PARsylation is quantified, typically using a chemiluminescent or ELISA-based method.

Protocol:

  • Reagents: Recombinant human TNKS1 and TNKS2 enzymes, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, assay buffer.

  • Procedure:

    • Coat a 96-well plate with histone or other suitable substrate.

    • Add serial dilutions of Indole Compound-X and standard inhibitors (XAV939, G007-LK, etc.) to the wells.

    • Add the TNKS enzyme to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature.

    • Stop the reaction and wash the wells.

    • Add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.

    • After washing, add the chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Principle: This assay utilizes a cell line (e.g., HEK293) engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

Protocol:

  • Cell Line: HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct (e.g., TOPFlash).

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • The following day, treat the cells with serial dilutions of Indole Compound-X and standard inhibitors.

    • Stimulate the Wnt pathway, for example, by treating with Wnt3a conditioned media or a GSK3β inhibitor.

    • Incubate for 24 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the IC50 for the inhibition of Wnt signaling.

Principle: As Tankyrase inhibitors prevent the degradation of Axin, their effectiveness in a cellular context can be confirmed by observing an increase in Axin protein levels.

Protocol:

  • Cell Line: A cancer cell line with an active Wnt pathway, such as COLO-320DM or SW480.[14][16]

  • Procedure:

    • Treat the cells with various concentrations of Indole Compound-X and a positive control (e.g., G007-LK) for different time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin1 or Axin2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the Axin levels to the loading control to determine the dose- and time-dependent stabilization of Axin.

Principle: This assay assesses the functional consequence of Tankyrase inhibition on the growth of cancer cells that are dependent on the Wnt pathway.

Protocol:

  • Cell Lines: Use a Wnt-dependent cancer cell line (e.g., COLO-320DM) and a Wnt-independent cell line (e.g., RKO) as a negative control.[17][18]

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat with serial dilutions of Indole Compound-X and standard inhibitors.

    • Incubate for 3-5 days.

    • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines to determine the anti-proliferative potency and selectivity.

Concluding Remarks

The benchmarking of a novel compound like Indole Compound-X against established standards is a cornerstone of early-stage drug discovery. This guide provides a robust framework for such an evaluation in the context of Tankyrase inhibition. By systematically progressing from biochemical potency and selectivity to cellular mechanism of action and functional outcomes, researchers can generate a comprehensive data package. This allows for a clear, objective comparison with existing inhibitors like XAV939, G007-LK, AZ6102, and OM-153, ultimately informing the decision to advance a promising new chemical entity toward further preclinical and clinical development.[6]

References

  • ACS Publications. Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • Bentham Science. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Available from: [Link]

  • PMC. Pharmacological inhibition of tankyrase induces bone loss in mice by increasing osteoclastogenesis. Available from: [Link]

  • PMC. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Available from: [Link]

  • Taylor & Francis Online. Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Available from: [Link]

  • PubMed. Pharmacological inhibition of tankyrase induces bone loss in mice by increasing osteoclastogenesis. Available from: [Link]

  • ACS Publications. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry. 2017. Available from: [Link]

  • PMC. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway. Available from: [Link]

  • Frontiers. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization. Available from: [Link]

  • Cell Press. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Available from: [Link]

  • Patsnap Synapse. G007-LK - Drug Targets, Indications, Patents. Available from: [Link]

  • ResearchGate. OM-153 inhibits WNT/β-catenin signaling and shows antitumor effect in a human colon carcinoma xenograft model. Available from: [Link]

  • ScienceOpen. Novel insight into the function of tankyrase (Review). Available from: [Link]

  • Eurofins Discovery. BioMAP Recommended Benchmarks. Available from: [Link]

  • PMC. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Available from: [Link]

  • PLOS. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer. Available from: [Link]

  • ResearchGate. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Available from: [Link]

  • PMC. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Available from: [Link]

  • AACR Journals. TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Available from: [Link]

  • AACR Journals. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Available from: [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Available from: [Link]

  • MDPI. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]

  • PMC. Tankyrase inhibition sensitizes cells to CDK4 blockade. Available from: [Link]

  • SpringerLink. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available from: [Link]

  • PMC. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. Available from: [Link]

  • AACR. Abstract 521: Discovery of novel TNKS inhibitors through structure-based virtual screening. Available from: [Link]

  • ACS Publications. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. Available from: [Link]

  • BioWorld. Tankyrase inhibitor exerts robust preclinical antifibrotic effects. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-dimethyl-1H-indole-2-carbohydrazide

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1,5-dimethyl-1H-indole-2-carbohydrazide (CAS No. 914351-49-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1,5-dimethyl-1H-indole-2-carbohydrazide (CAS No. 914351-49-8). As a specialized indole and carbohydrazide derivative, this compound requires careful management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our approach is grounded in established chemical safety principles and regulatory standards, providing not just instructions, but the scientific rationale behind them.

Hazard Assessment and Chemical Profile

  • Indole Moiety : The indole scaffold is a common feature in biologically active molecules, including many pharmaceuticals and agrochemicals.[1][2] The parent indole compound (CAS 120-72-9) is classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage.[3][4] It is also recognized as an environmental hazard, being very toxic to aquatic life.[4]

  • Carbohydrazide Moiety : Carbohydrazide (CAS 497-18-7) is a derivative of hydrazine and possesses strong reducing properties.[5] It is classified as harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[6][7] A critical safety concern is that heating carbohydrazide may lead to an explosion, and its decomposition can form hydrazine, a suspected carcinogen.[8][9]

  • Toxic upon ingestion or dermal contact.

  • Irritant to skin and eyes.

  • Reactive , particularly with strong oxidizing agents, due to its reducing hydrazide group.

  • Aquatic Ecotoxin , posing a long-term threat to the environment.

All handling and disposal procedures must reflect these significant hazards.

Regulatory Framework

The disposal of laboratory chemical waste is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the entire lifecycle of hazardous waste, from generation to final disposal.[10][11] Laboratories are considered waste generators and must comply with rules for waste identification, segregation, storage, and labeling.[12]

  • Occupational Safety and Health Administration (OSHA) : OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling of hazardous materials.[13] This includes requirements for personal protective equipment (PPE), training, and emergency planning.[14][15]

It is imperative that all disposal activities comply with federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[16]

Core Disposal Protocol: Segregation and Collection

The primary and most compliant method for disposing of 1,5-dimethyl-1H-indole-2-carbohydrazide is through a licensed hazardous waste management service. On-site chemical neutralization should only be considered for trace amounts or small spills by highly trained personnel, as detailed in Section 5.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and potential dust, preventing serious eye irritation or damage.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents dermal contact, as indole and hydrazide derivatives can be toxic and cause skin irritation.[3]
Body Protection Lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of fine dust particles of the compound.
Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[17]

  • Designate a Waste Stream: Dedicate a specific waste container solely for 1,5-dimethyl-1H-indole-2-carbohydrazide and materials contaminated with it (e.g., weighing paper, contaminated gloves). Do not mix this waste with other chemical streams , especially oxidizers, acids, or bases.[18]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and in good condition.[17][19]

  • Label the Container: The container must be clearly labeled from the moment the first drop of waste is added.[12] The label must include the information outlined in the table below.

Label ComponentDescription
Words "Hazardous Waste" Required by EPA regulations for all hazardous waste containers.[11]
Full Chemical Name "1,5-dimethyl-1H-indole-2-carbohydrazide" and "CAS No. 914351-49-8".
Hazard Pictograms Use GHS pictograms for Acute Toxicity (skull and crossbones), Skin/Eye Irritation (exclamation mark), and Environmental Hazard (dead tree and fish).
Accumulation Start Date The date the first waste was added to the container.
Generator Information Name of the principal investigator, lab location, and contact information.
Step 3: Storage and Disposal
  • Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arrange for Pickup: Once the container is full or reaches the regulatory accumulation time limit (typically 12 months for academic labs), contact your institution's EHS office to arrange for pickup by a certified hazardous waste disposal vendor.[20][21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,5-dimethyl-1H-indole-2-carbohydrazide.

G Disposal Workflow for 1,5-dimethyl-1H-indole-2-carbohydrazide start Waste Generated (Solid Compound or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Bulk Waste or Small Spill/Residue? bulk_path Bulk Waste Collection decision->bulk_path Bulk spill_path Small Spill / Trace Residue (<1g, Trained Personnel Only) decision->spill_path Spill/Residue segregate Step 2: Segregate Waste (Dedicated Container) bulk_path->segregate neutralize Step A: Chemical Neutralization (e.g., with dilute NaOCl) spill_path->neutralize ppe->decision label_container Step 3: Label Container Correctly ('Hazardous Waste', Name, Hazards) segregate->label_container store Step 4: Store in Satellite Accumulation Area (Secondary Containment) label_container->store ehs_pickup Contact EHS for Pickup by Certified Hazardous Waste Vendor store->ehs_pickup verify Step B: Verify Neutralization (Test for absence of reducing agent) neutralize->verify verify->segregate

Sources

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